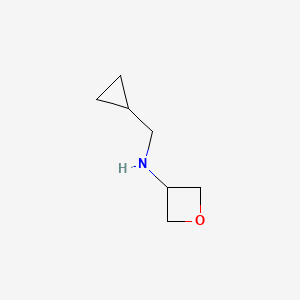

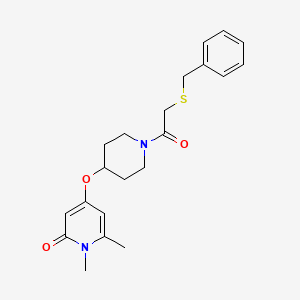

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide, also known as PZ-2891, is a novel compound that has gained significant attention in the scientific community due to its potential use in various research applications. PZ-2891 is a cyclohexenyl carboxamide compound that has shown promising results in preclinical studies for the treatment of various diseases.

Applications De Recherche Scientifique

Synthesis and Biological Activities

Novel N-arylpyrazole-containing enaminones were synthesized, leading to various derivatives with significant antimicrobial and antitumor activities. These compounds, through their interactions with active methylene compounds and aliphatic amines, yielded substituted pyridine derivatives, bipyrazoles, and pyrazolylisoxazoles. Their cytotoxic effects against human cell lines indicated potential applications in developing therapeutic agents (Riyadh, 2011).

Pharmaceutical Solubility and Thermodynamics

The solubility of pyrazinamide, a related compound, was studied in different solvent-antisolvent mixtures, providing essential data for pharmaceutical processing and formulation. Understanding the solubility behavior in various conditions helps in optimizing drug delivery systems and improving drug efficacy (Maharana & Sarkar, 2019).

Catalysis and Chemical Synthesis

N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)-benzamide derivatives were synthesized via 1,3-dipolar cycloaddition and rearrangement, indicating the role of pyrazine derivatives in facilitating novel synthetic pathways. This method, requiring no catalyst, suggests the potential for developing efficient and sustainable chemical synthesis processes (Liu et al., 2014).

Mechanistic Insights into Drug Action

Research on pyrazinamide, a drug used in tuberculosis treatment, revealed its mechanism of inhibiting trans-translation in Mycobacterium tuberculosis. This study provides a model for understanding how modifications to the pyrazine moiety can affect biological activity, offering a pathway for designing new drugs with improved efficacy and specificity (Shi et al., 2011).

Electrochemical Sensing Applications

A study explored the use of nanodiamonds in developing an electrochemical sensor for pyrazinamide, highlighting the potential of pyrazine derivatives in enhancing sensor technologies. This application is particularly relevant in developing sensitive, selective, and rapid detection methods for pharmaceutical compounds (Simioni et al., 2017).

Propriétés

IUPAC Name |

N-(4-pyrazin-2-yloxycyclohexyl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c21-17(13-4-2-1-3-5-13)20-14-6-8-15(9-7-14)22-16-12-18-10-11-19-16/h1-2,10-15H,3-9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCARAUBAFCRJLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4Ar,7aS)-4-(2-ethenylsulfonylethyl)-2,2-dimethyl-4a,5,7,7a-tetrahydro-3H-furo[3,4-b][1,4]oxazine](/img/structure/B2954537.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2954542.png)

![tert-Butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B2954543.png)

![4-(2-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2954548.png)

![3-(4-Fluorophenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2954549.png)

![4-(7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-4-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2954556.png)

![6-methyl-N-(2-(4-methylpiperazin-1-yl)phenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2954557.png)